Policapram

Vue d'ensemble

Description

Policapram, also known as Nylon-6, is a synthetic polymer widely used in various applications due to its excellent mechanical properties, chemical resistance, and versatility. It is a type of polyamide, which is a class of polymers characterized by the presence of amide groups in their molecular structure. This compound is known for its high tensile strength, elasticity, and resistance to abrasion and chemicals, making it a popular choice in the textile, automotive, and packaging industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Policapram is primarily synthesized through the ring-opening polymerization of caprolactam, a cyclic amide. The polymerization process involves heating caprolactam in the presence of a catalyst, such as water or an acid, to initiate the ring-opening reaction. The reaction is typically carried out at temperatures ranging from 250°C to 270°C under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous polymerization process. Caprolactam is first melted and then polymerized in a reactor under controlled conditions. The resulting polymer is extruded, cooled, and pelletized for further processing. The polymer can be spun into fibers, molded into various shapes, or used as a raw material for other applications .

Analyse Des Réactions Chimiques

Types of Reactions: Policapram undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Hydrolysis occurs when the polymer is exposed to water or moisture, leading to the breakdown of amide bonds and the formation of caprolactam and other degradation products. Oxidation reactions can occur in the presence of oxygen, leading to the formation of carbonyl and carboxyl groups on the polymer chain .

Common Reagents and Conditions:

Hydrolysis: Water or acidic solutions at elevated temperatures.

Oxidation: Exposure to oxygen or oxidizing agents at high temperatures.

Thermal Degradation: High temperatures in the absence of oxygen.

Major Products Formed:

Hydrolysis: Caprolactam and other low molecular weight compounds.

Oxidation: Carbonyl and carboxyl groups on the polymer chain.

Thermal Degradation: Various volatile compounds and char.

Applications De Recherche Scientifique

Medical Applications

Policapram has found significant use in the medical field. Its biocompatibility and mechanical properties make it ideal for various surgical applications:

- Sutures and Surgical Meshes : Nylon 6 is used to manufacture absorbable sutures and meshes due to its strength and flexibility. It provides reliable support in wound closure and tissue repair.

- Bone Surgery : It is utilized in bone surgery for devices that require durability and resistance to bodily fluids .

- Drug Delivery Systems : Research has explored the use of Nylon 6 in controlled drug delivery systems due to its ability to form films that can encapsulate drugs and release them at controlled rates .

Textile Industry

In the textile sector, this compound is widely used for its advantageous characteristics:

- Fibers : Nylon 6 fibers are known for their high tensile strength and elasticity, making them suitable for clothing, carpets, and industrial fabrics.

- Woven Fabrics : It is commonly used in woven fabrics for outdoor gear due to its resistance to wear and weather conditions .

Automotive Applications

The automotive industry utilizes this compound for various components:

- Engine Covers : Its heat resistance and strength make it suitable for engine covers and other under-the-hood applications.

- Interior Components : Nylon 6 is used in car interiors for trim pieces that require durability and aesthetic appeal .

Environmental Applications

Recent studies have focused on the biodegradability of Nylon 6:

- Biodegradation Studies : Research has indicated that while Nylon 6 has limited biodegradability, advancements in chemical recycling processes have shown promise. For instance, rare earth metallocene catalysts have been developed to break down Nylon 6 back into caprolactam under mild conditions .

- Wastewater Treatment : this compound's role in wastewater treatment processes has been investigated, particularly its ability to adsorb pollutants from water sources .

Case Study 1: Medical Device Development

A study investigated the use of this compound in developing a new type of surgical mesh that enhances tissue integration while minimizing inflammation. The results indicated improved healing times compared to traditional materials.

Case Study 2: Textile Durability Testing

In another case study, researchers tested the durability of Nylon 6 fibers under various environmental conditions. The findings showed that Nylon 6 maintained its integrity better than other synthetic fibers when exposed to UV light and moisture.

Mécanisme D'action

The mechanism of action of Policapram is primarily related to its physical and chemical properties. The polymer’s high tensile strength and elasticity are due to the strong intermolecular hydrogen bonding between the amide groups in the polymer chain. This hydrogen bonding also contributes to the polymer’s resistance to abrasion and chemicals. The polymer’s ability to undergo hydrolysis and oxidation reactions allows it to be used in various applications where controlled degradation is required .

Comparaison Avec Des Composés Similaires

- Nylon-6,6

- Nylon-12

- Polyamide-11

- Polyamide-6,10

Policapram’s unique combination of properties makes it a versatile and valuable material in various fields of research and industry.

Activité Biologique

Policapram, commonly known as Nylon 6, is a synthetic polymer with significant biological activity and applications in various fields, including medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a polyamide derived from caprolactam, characterized by its unique properties such as durability, flexibility, and resistance to chemical degradation. Its biological activity is primarily attributed to its interactions with biological systems, which can lead to both beneficial and adverse effects.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study on bioactive polyamide fibers modified with acetanilide revealed that these fibers possess antibacterial properties against Gram-positive and Gram-negative bacteria. The largest inhibition zones were observed for Staphylococcus aureus, ranging from 1.5 to 4.5 mm depending on the concentration of copper nanoparticles used in the modification process .

2. Biocompatibility and Toxicity

The safety assessment of Nylon 6 indicated a lack of systemic toxicity at high doses in several acute and subchronic oral exposure studies. Specifically, no sensitization or irritation was observed in human repeat patch tests at maximum use concentrations . However, animal studies have shown that high doses may lead to adverse effects such as weight loss and behavioral changes in dogs .

3. Environmental Impact

This compound's biodegradability is a critical aspect of its biological activity. Studies have focused on the environmental implications of Nylon 6 waste, particularly its potential for recycling through selective dissolution methods. This approach not only reduces waste but also enhances the material's utility in various applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound-based fibers against selected microorganisms. The results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting the potential for these materials in medical applications such as wound dressings.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 3.0 |

| Pseudomonas aeruginosa | 2.0 |

Case Study 2: Toxicological Assessment

In a toxicological assessment involving Fischer 344 rats, varying concentrations of caprolactam were administered to evaluate potential reproductive toxicity. The study found no significant embryotoxicity or teratogenicity at lower doses, although higher doses resulted in decreased fetal weights .

Research Findings

Recent studies have focused on the development of modified this compound materials with enhanced biological properties. For instance, the introduction of metal nanoparticles has been shown to improve the antimicrobial efficacy of Nylon 6 fibers significantly . Additionally, ongoing research aims to explore the environmental benefits of recycling this compound through innovative methods that minimize ecological impact while maximizing material recovery.

Propriétés

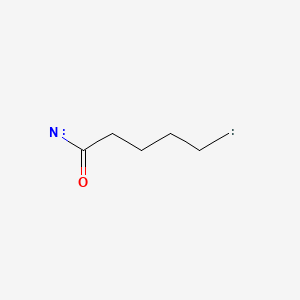

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRHAPPMIUHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]CCCCC(=O)[N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the wet type metallization process described in the paper improve upon traditional methods?

A2: The research paper [] highlights the use of a "nickel-electroplating-free treatment unit" in their proposed wet type metallization system. This suggests a move away from traditional electroplating methods, potentially offering advantages such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.